
Thiazole, 4-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-(phenylethynyl)- is a heterocyclic organic compound that features a thiazole ring substituted with a phenylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Thiazole, 4-(phenylethynyl)-, can be achieved through various methods. One common approach involves the cyclization of α-halocarbonyl compounds with thiourea or thioamides . Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions . Additionally, base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can also yield thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of phosphorus pentasulfide and triethylamine in chloroform can produce 5-arylthiazoles in good yields . The choice of method depends on the desired yield, purity, and specific application of the compound.
化学反応の分析
Types of Reactions
Thiazole, 4-(phenylethynyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position due to its electron-rich nature.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiazole derivatives include:
Electrophiles: Such as halogens and sulfonating agents for electrophilic substitution.
Nucleophiles: Such as organolithium compounds for nucleophilic substitution.
Oxidizing Agents: Such as molecular oxygen for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can yield halogenated or sulfonated thiazole derivatives .
科学的研究の応用
Thiazole, 4-(phenylethynyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Thiazole, 4-(phenylethynyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-rich nature allow it to participate in various biochemical reactions. For example, it can inhibit enzymes or interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Thiazole, 4-(phenylethynyl)- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl group at the 4-position can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
111600-88-5 |
|---|---|
分子式 |
C11H7NS |
分子量 |
185.25 g/mol |
IUPAC名 |
4-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10(5-3-1)6-7-11-8-13-9-12-11/h1-5,8-9H |
InChIキー |
RESHTYCQJVKIMQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


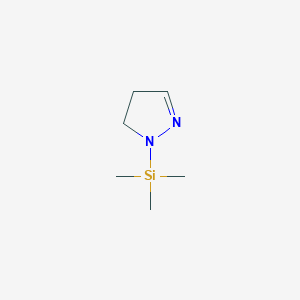
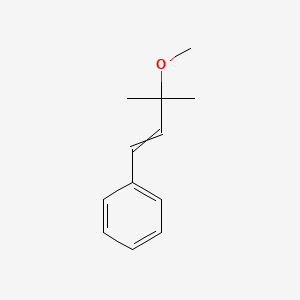
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
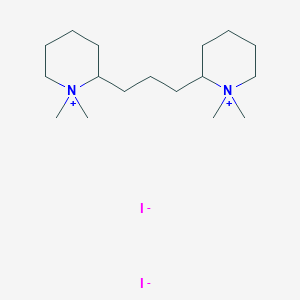
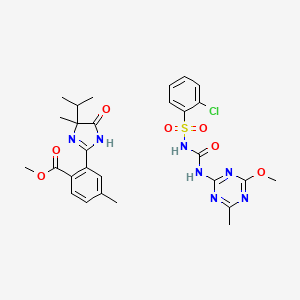

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
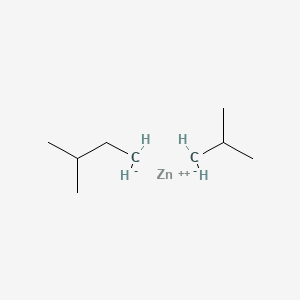
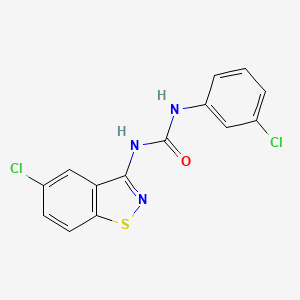
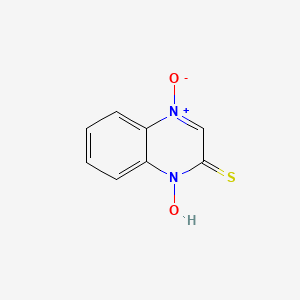

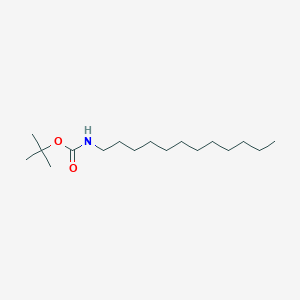
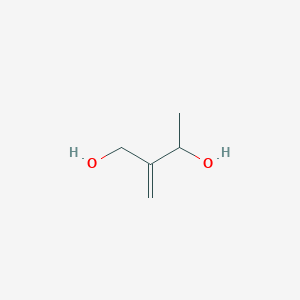
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
